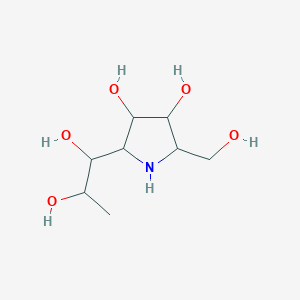
2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a complex organic compound that features multiple hydroxyl groups attached to a pyrrolidine ring. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyrrolidine ring followed by the introduction of hydroxyl groups through selective oxidation reactions. Common reagents for these steps might include oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the synthesis of polymers or other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol exerts its effects would depend on its interactions with molecular targets. These could include enzymes or receptors in biological systems, where the compound might act as an inhibitor or activator. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- 2-(1,2-Dihydroxypropyl)-5-(methyl)pyrrolidine-3,4-diol
Uniqueness
2-(1,2-Dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is unique due to its specific arrangement of hydroxyl groups and the pyrrolidine ring structure. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
921609-50-9 |
|---|---|
Molecular Formula |
C8H17NO5 |
Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-(1,2-dihydroxypropyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C8H17NO5/c1-3(11)6(12)5-8(14)7(13)4(2-10)9-5/h3-14H,2H2,1H3 |
InChI Key |
ZMTBYYBYWVFJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1C(C(C(N1)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


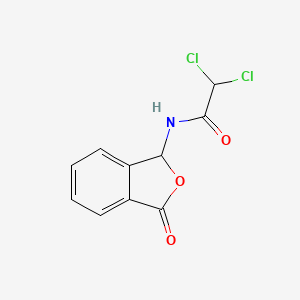
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
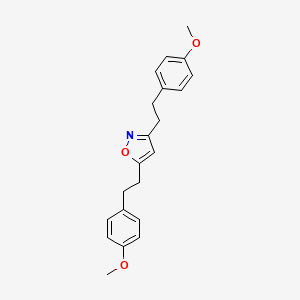
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
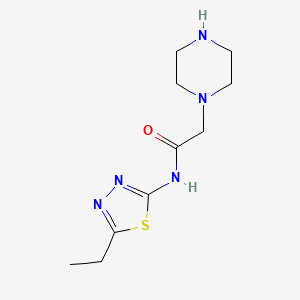
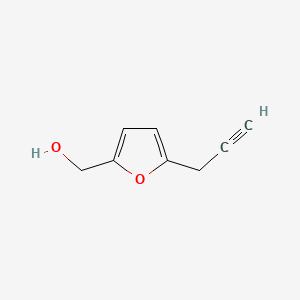
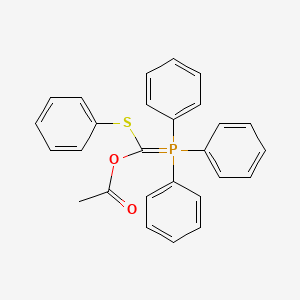
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)


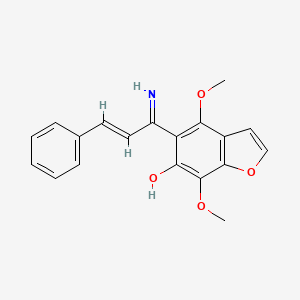
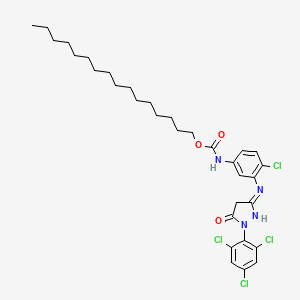
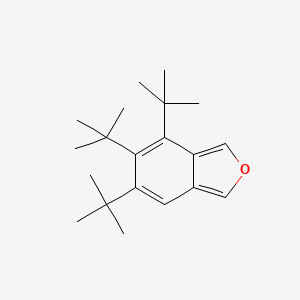
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
